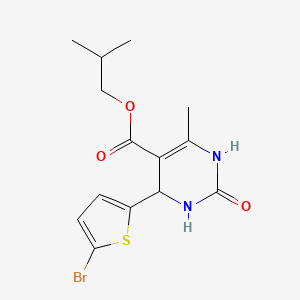![molecular formula C27H25ClN2O3 B11079959 3-(2-chlorophenyl)-11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11079959.png)
3-(2-chlorophenyl)-11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both chlorophenyl and dimethoxyphenyl groups, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2-chlorophenyl and 3,4-dimethoxyphenyl derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final diazepinone structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl substituents.
Scientific Research Applications
3-(2-chlorophenyl)-11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of applications in scientific research:
Chemistry: The compound is studied for its unique structural properties and reactivity, contributing to the development of new synthetic methodologies.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound’s unique properties make it a candidate for various industrial applications, such as in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one
- (2E)-N-allyl-3-(3,4-dimethoxyphenyl)-2-propenamide
- 2-(4-Chlorophenyl)ethylamine
Uniqueness
Compared to similar compounds, 3-(2-chlorophenyl)-11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its unique combination of chlorophenyl and dimethoxyphenyl groups
Properties
Molecular Formula |
C27H25ClN2O3 |
|---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-6-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H25ClN2O3/c1-32-24-12-11-16(15-25(24)33-2)27-26-22(29-20-9-5-6-10-21(20)30-27)13-17(14-23(26)31)18-7-3-4-8-19(18)28/h3-12,15,17,27,29-30H,13-14H2,1-2H3 |
InChI Key |
HHDCFKXDXPHTSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4Cl)NC5=CC=CC=C5N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-(4-methylphenyl)-3-[(3-phenylpropanoyl)amino]propanoate](/img/structure/B11079882.png)
![N-[1-(3,4-dimethylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorobenzamide](/img/structure/B11079886.png)
![N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11079896.png)
![5-(4-bromophenyl)-1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11079897.png)
![2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl diphenylphosphinate](/img/structure/B11079903.png)
![2-{[(4-Chloro-2-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11079905.png)
![8,9-diethoxy-4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11079910.png)
![3-tert-butyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11079913.png)
![N-(3-methylpent-1-yn-3-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11079917.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide](/img/structure/B11079927.png)
![2-[(3-Nitrophenyl)amino]-2-oxoethyl 2-phenylquinoline-4-carboxylate](/img/structure/B11079929.png)
![3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11079933.png)

![2-bromo-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfonyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11079956.png)
